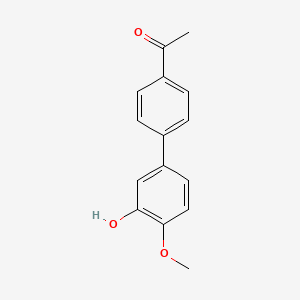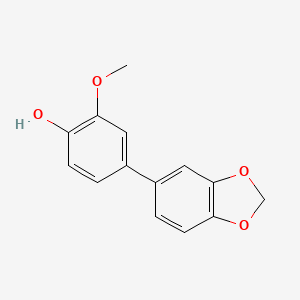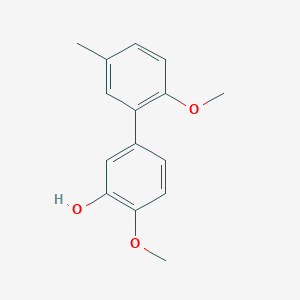
4-(4-Acetylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylphenyl)-2-methoxyphenol, 95% (4-AP-2-MP) is a chemical compound that is widely used in a variety of scientific research applications. It is a white crystalline powder with a melting point of approximately 135°C and a molecular weight of 238.3 g/mol. 4-AP-2-MP is a phenolic compound, which is a class of compounds that contain an aromatic ring with a hydroxyl group (-OH) attached. It is primarily used in the synthesis of other compounds, as well as in the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as 2-methoxy-4-acetyl-1-naphthol, which is used in the study of neurotransmitters. 4-(4-Acetylphenyl)-2-methoxyphenol, 95% is also used in the study of its biochemical and physiological effects. It has been used in studies of the effects of stress on the central nervous system and its role in the regulation of emotion.
Mecanismo De Acción
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is believed to act as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting the action of MAO enzymes, 4-(4-Acetylphenyl)-2-methoxyphenol, 95% can increase the levels of these neurotransmitters in the brain, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce stress and anxiety, as well as to improve cognitive performance. It has also been shown to have antidepressant effects in humans, as well as to reduce symptoms of Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Acetylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it has a low toxicity and is relatively safe to use in experiments. The main limitation of using 4-(4-Acetylphenyl)-2-methoxyphenol, 95% is that it is not very stable in solution, so it must be stored and handled carefully.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-Acetylphenyl)-2-methoxyphenol, 95%. These include further studies of its effects on the central nervous system, as well as its potential use as an antidepressant or antianxiety medication. Additionally, further research could be done on its potential use as a treatment for Parkinson’s disease and other neurological disorders. Finally, further research could be done on its potential use as an anti-inflammatory agent or as a treatment for cancer.
Métodos De Síntesis
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is synthesized from the reaction of 4-acetylphenol and 2-methoxyphenol in an ethanol solution. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-80°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
1-[4-(4-hydroxy-3-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)11-3-5-12(6-4-11)13-7-8-14(17)15(9-13)18-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANLXUWERJGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685542 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-methoxyphenol | |
CAS RN |
1261967-94-5 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














